molecular formula C13H12N2O3 B2419980 N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 2361638-74-4

N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2419980
CAS No.: 2361638-74-4
M. Wt: 244.25
InChI Key: BTCKHCPTZIGPDW-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a prop-2-enamide group. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the coupling of 2,5-dioxopyrrolidin-1-yl derivatives with appropriate phenylprop-2-enamide precursors. One common method involves the use of solid lithium aluminum hydride (LiAlH4) as a reductive agent to reduce nitriles to amines, which are then coupled with the pyrrolidine-2,5-dione derivatives under optimized conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability, which is beneficial in conditions such as epilepsy and neuropathic pain . The compound may also interact with other molecular targets, contributing to its broad-spectrum activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit calcium currents and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-11(16)14-9-4-3-5-10(8-9)15-12(17)6-7-13(15)18/h2-5,8H,1,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCKHCPTZIGPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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